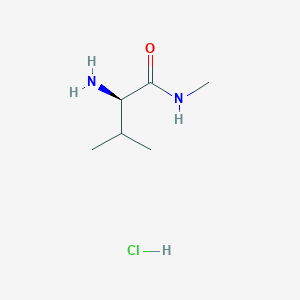

(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride

Description

(2R)-2-amino-N,3-dimethylbutanamide hydrochloride is a chiral amine derivative characterized by a butanamide backbone with substituents at the 2R and 3 positions. The compound features:

- A primary amine group at the 2R position.

- A methyl group at the 3-position.

- A dimethylated amide group (N-methyl substitution).

- A hydrochloride salt form, enhancing solubility and stability for pharmaceutical applications.

Key Properties (derived from evidence):

- Molecular Formula: Likely $ \text{C}6\text{H}{15}\text{ClN}_2\text{O} $ (inferred from analogs in and ).

- Chirality: The R-configuration at position 2 introduces stereochemical specificity, critical for biological interactions.

- Synthesis: Prepared via HCl-mediated deprotection of intermediates in dioxane, yielding hygroscopic solids (similar to methods in and ) .

Properties

Molecular Formula |

C6H15ClN2O |

|---|---|

Molecular Weight |

166.65 g/mol |

IUPAC Name |

(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H/t5-;/m1./s1 |

InChI Key |

PPEBJEOKRFEESV-NUBCRITNSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)NC)N.Cl |

Canonical SMILES |

CC(C)C(C(=O)NC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Method 3: Enzymatic or Microbial Catalysis

Reported in patent CN101886096B for related 2-amino-2,3-dimethylbutanamide derivatives:

- Use of nitrile hydratase enzymes from microorganisms (e.g., Rhodococcus qingshengii).

- Substrate: 2-amino-2,3-dimethyl nitrile derivatives.

- Reaction conditions: Mild temperature control (<25 °C initially, then up to 100 °C).

- Workup: Extraction, crystallization to yield high purity product (up to 96%).

-

- High specificity and yield (81.7–95%).

- Environmentally friendly.

- Mild reaction conditions.

- Potential for stereoselective synthesis.

-

- Requirement for biocatalyst preparation and maintenance.

- Scale-up considerations for industrial production.

Method 4: Amide Coupling via Activated Esters (Literature Example)

From King et al. (2004), preparation of amino acid amides via:

- Hydrolysis of methyl esters with lithium hydroxide.

- Coupling with amines using coupling reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

- Purification by chromatography.

This method is versatile for preparing N-substituted amino acid amides but requires multiple purification steps and is more suited for small-scale or research purposes.

Comparative Data Table of Preparation Methods

Exhaustive Research Findings and Notes

The chlorination-ammoniation-acidification route using bis(trichloromethyl)carbonate is a modern, efficient, and greener alternative to traditional methods involving bromine or thionyl chloride.

Enzymatic synthesis offers high stereoselectivity and purity, aligning with green chemistry principles, but requires specialized biocatalysts and process control.

Amide coupling methods are valuable for research-scale synthesis of derivatives but less practical for bulk manufacturing due to cost and purification demands.

The stereochemistry (2R) is generally preserved or controlled by starting with enantiomerically pure amino acid precursors or via enzymatic resolution.

Environmental regulations increasingly favor methods minimizing hazardous reagents and waste, highlighting the importance of the newer chlorination and enzymatic methods.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-2-amino-N,3-dimethylbutanamide is a chiral organic compound that has potential applications in chemistry, biology, and medicine. It is characterized by an amino group, a dimethyl-substituted butanamide backbone, and a specific stereochemistry at the second carbon atom, which is in the R-configuration.

Scientific Research Applications

(2R)-2-amino-N,3-dimethylbutanamide ; hydrochloride is used in a variety of scientific applications.

Chemistry (2R)-2-amino-N,3-dimethylbutanamide is used as a chiral building block for synthesizing complex molecules. Its stereochemistry makes it valuable in preparing enantiomerically pure compounds.

Biology This compound can be used as a ligand in enzyme-substrate interaction and protein-ligand binding studies. Its chiral nature allows for investigating stereospecific biological processes.

Medicine This compound has potential applications as a pharmaceutical intermediate. It can be used in synthesizing drugs that require specific stereochemistry for their biological activity.

Industry This compound can be used to produce specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

(2R)-2-amino-N,3-dimethylbutanamide, a chiral amino acid derivative, is used in medicinal chemistry because of its biological activities and potential therapeutic applications. Its stereochemistry influences interactions with biological targets. The amino group can form hydrogen bonds with active enzyme sites, influencing their activity. The compound's stereochemistry ensures that it fits into chiral binding pockets, enhancing its specificity and efficacy.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N,3-dimethylbutanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Variants

- (2S)-2-Amino-N,3-dimethylbutanamide hydrochloride (): Differs in the S-configuration at position 2. Enantiomeric pairs (R vs. S) often exhibit divergent pharmacokinetic profiles, though specific data are unavailable in the evidence. Supplier Availability: Multiple suppliers (e.g., Bozera Limited, Wuxi Luhao Chemical Technology) highlight commercial interest in both enantiomers .

Chain-Length Variants

- (2R)-2-Amino-N,N-dimethylpropanamide hydrochloride (): Molecular Formula: $ \text{C}5\text{H}{13}\text{ClN}_2\text{O} $. Shorter carbon chain (propanamide vs. butanamide), reducing molecular weight (152.62 g/mol vs. ~166–180 g/mol for butanamide analogs). Potential differences in solubility and metabolic stability due to reduced lipophilicity .

Functional Group Modifications

- (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride (): Key Difference: Hydroxy group at position 3 instead of a methyl group. Impact: Increased polarity (PSA = 78.84 Ų) compared to the methyl-substituted analog, altering solubility and hydrogen-bonding capacity. Hazard Profile: Includes warnings for skin/eye irritation (H315, H319) .

- (2R)-2-Amino-3-chloro-N-hydroxy-3-methylbutanamide (): Key Difference: Chloro and hydroxy substituents at position 3. Molecular Weight: 166.61 g/mol .

N-Substituted Analogs

- (2R)-2-Amino-N,N,3-trimethylbutanamide hydrochloride (): Key Difference: Additional N-methyl group. Impact: Increased steric hindrance at the amide nitrogen, possibly affecting enzymatic degradation or receptor binding. Molecular Formula: $ \text{C}7\text{H}{17}\text{ClN}_2\text{O} $ .

Stability and Hygroscopicity

- (2R)-2-amino-N,3-dimethylbutanamide hydrochloride shares instability and hygroscopicity with analogs like compound 12′ (), necessitating inert storage conditions .

- Contrast: The hydrochloride salt of (2S,3R)-methyl 2-amino-3-hydroxybutanoate () lacks hygroscopicity data but shares handling precautions (e.g., P261, P305+P351+P338) .

Biological Activity

(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride, also known as DMBA-HCl, is a chiral amino acid derivative with significant biological activity. This compound has been studied for its roles in various biochemical processes, particularly in enzyme-substrate interactions and as a potential pharmaceutical intermediate. This article reviews the biological activity of DMBA-HCl, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Chemical Formula : C6H14N2O·HCl

- Molecular Weight : 162.65 g/mol

- CAS Number : 10197708

The biological activity of DMBA-HCl is primarily attributed to its ability to interact with specific enzymes and receptors due to its chiral nature. The amino group in its structure can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. This stereochemical configuration allows DMBA-HCl to fit into chiral binding pockets, enhancing specificity and efficacy in biological systems .

Enzyme-Substrate Interactions

DMBA-HCl serves as a valuable ligand in studies examining enzyme-substrate interactions. Its chiral properties enable researchers to investigate stereospecific reactions, which are critical in understanding metabolic pathways and drug design. For example, studies have shown that DMBA-HCl can modulate the activity of certain enzymes involved in amino acid metabolism.

Pharmaceutical Development

As a pharmaceutical intermediate, DMBA-HCl is utilized in the synthesis of various drugs requiring specific stereochemistry for optimal biological activity. Its application in drug design is particularly relevant for developing treatments for neurological disorders and other conditions where chiral drugs demonstrate enhanced efficacy .

Case Study 1: Anticonvulsant Activity

A study published in Science demonstrated that derivatives of DMBA-HCl exhibited significant anticonvulsant activity in animal models. The research indicated that modifications at the N'-benzyl site of related compounds influenced their efficacy, with certain substituents enhancing their protective indices compared to traditional anticonvulsants like phenobarbital .

Case Study 2: Synthesis of Imidazolinone Compounds

DMBA-HCl has been identified as an intermediate in synthesizing imidazolinone compounds, which are known for their herbicidal properties. Research indicated that both enantiomers of DMBA contributed to the overall herbicidal effectiveness, highlighting the importance of stereochemistry in agricultural applications .

Data Table: Biological Activities of DMBA-HCl Derivatives

Q & A

Q. What are the standard synthetic routes for (2R)-2-amino-N,3-dimethylbutanamide;hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves:

- Amine Protection : Use Boc anhydride to protect the primary amine group of the starting amino acid derivative, ensuring regioselectivity during subsequent alkylation .

- N-Methylation : Employ methylating agents like methyl iodide under basic conditions (e.g., NaHCO₃) to introduce the N-methyl group.

- 3-Methyl Group Introduction : Utilize alkylation or reductive amination with ketones (e.g., acetone) and reducing agents (e.g., NaBH₄).

- Hydrochloride Salt Formation : Treat the free base with concentrated HCl in a solvent like dioxane or diethyl ether, followed by rotary evaporation under reduced pressure to isolate the crystalline hydrochloride salt .

Optimization includes monitoring reaction progress via TLC/HPLC and adjusting stoichiometry to minimize byproducts.

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) verify stereochemistry and substituent positions. For example, the N-methyl group appears as a singlet at δ ~2.5–3.0 ppm, while the chiral center protons show splitting patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%).

- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values .

- X-ray Crystallography : Resolves absolute stereochemistry for enantiopure batches .

Q. What are the solubility and formulation considerations for this compound in aqueous and organic solvents?

- Methodological Answer :

- Aqueous Solubility : The hydrochloride salt enhances water solubility (~50–100 mg/mL at 25°C). Adjust pH to 4–6 using phosphate buffers to prevent free base precipitation .

- Organic Solvents : Soluble in DMSO (>100 mg/mL), methanol, and ethanol but insoluble in nonpolar solvents (e.g., hexane). For in vitro assays, prepare stock solutions in DMSO and dilute with buffer to ≤1% DMSO .

Advanced Research Questions

Q. How does stereochemical configuration at the 2R position influence biological activity or binding affinity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers .

- Docking Studies : Perform molecular dynamics simulations with target proteins (e.g., enzymes or receptors) to compare binding modes of (2R) vs. (2S) isomers.

- In Vitro Assays : Test enantiomers in dose-response studies (e.g., IC₅₀ for enzyme inhibition). For example, the (2R) isomer may show 10-fold higher affinity due to optimal hydrogen bonding with active-site residues .

Q. What stability challenges arise under varying pH, temperature, or light exposure, and how are they mitigated?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC; degradation products include hydrolyzed amide bonds or demethylated derivatives .

- Oxidative stress : Treat with H₂O₂ to assess susceptibility to radical-mediated breakdown.

- Mitigation Strategies : Store lyophilized powder at −20°C in amber vials to prevent photodegradation. Use citrate buffers (pH 4.5) for long-term aqueous storage .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed journals, excluding non-GLP studies. Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ values may stem from differences in ATP concentrations in kinase assays .

- Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).

- Batch Purity Analysis : Use LC-MS to check for impurities (e.g., residual starting materials) that may artifactually modulate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.